molecular formula C15H16O4S B3393693 (2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate CAS No. 40348-74-1

(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate

Cat. No.: B3393693
CAS No.: 40348-74-1
M. Wt: 292.4 g/mol
InChI Key: IOTJIFRGXYQHAQ-UHFFFAOYSA-N
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Description

Its structure consists of a phenyl-substituted ethyl chain with a hydroxyl group at the second carbon, esterified to a 4-methylbenzenesulfonyl (tosyl) group.

Properties

IUPAC Name

(2-hydroxy-2-phenylethyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTJIFRGXYQHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205244
Record name 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40348-74-1
Record name 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40348-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate typically involves the reaction of 2-phenylethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5CH2CH2OH+TsClC6H5CH2CH2OTs+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{TsCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OTs} + \text{HCl} C6​H5​CH2​CH2​OH+TsCl→C6​H5​CH2​CH2​OTs+HCl

where TsCl represents 4-methylbenzenesulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    From Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, amines, or other substituted derivatives.

    From Oxidation: Products can include benzoic acid derivatives or ketones.

    From Reduction: Products can include alcohols or other reduced forms of the original compound.

Scientific Research Applications

(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation and reduction reactions, the phenyl and ethyl groups undergo transformations based on the reagents and conditions used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituents/Modifications Key Properties/Implications Reference
Target: (2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate -OH on ethyl chain, phenyl group Hydrogen bonding via -OH; moderate leaving group ability -
3-Hydroxy-2-iodophenyl 4-methylbenzenesulfonate -I and -OH on phenyl ring Enhanced leaving group potential due to iodine; steric hindrance from -I
2-Methoxy-4-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl Methoxy, oxazolylidene methyl group Electron-withdrawing oxazole affects reactivity; planar structure influences π-π stacking
2-{4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl}ethyl Dihydrooxazole with dimethyl groups Steric hindrance from dimethyl groups; increased stability
(2-Fluoroethyl) 4-methylbenzenesulfonate Fluoroethyl group Electronegative -F enhances leaving group ability; reduced hydrogen bonding
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate Cyano and fluoro substituents Electron-withdrawing groups activate tosylate for nucleophilic substitution
4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate Coumarin core, methoxy group Aromatic stacking via coumarin; altered solubility
Niraparib tosylate monohydrate Piperidinyl-indazole complex Bulky substituents reduce solubility; pharmaceutical relevance
But-3-yn-2-yl 4-methylbenzenesulfonate Alkyne group Potential for click chemistry; linear geometry affects packing
Tris-tosylate derivative () Three tosyl groups High hydrophobicity; multi-site reactivity
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate Indole-linked tosylate Hydrogen bonding via indole NH; aromatic interactions
4-Bromoanilinium 4-methylbenzenesulfonate Ionic salt (anilinium cation) Ionic N–H⋯O hydrogen bonds; layered crystal packing

Crystallographic and Physical Properties

  • Crystal Packing : The target compound’s packing is likely dominated by O–H⋯O hydrogen bonds, similar to ionic salts () but distinct from halogenated () or planar aromatic derivatives (). Tools like Mercury () and SHELX () are critical for analyzing these patterns.
  • Melting Points and Solubility : Halogenated derivatives () typically have higher molecular weights and melting points. Ionic salts () exhibit high solubility in polar solvents, while hydrophobic derivatives () are less soluble.

Biological Activity

(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate, also known by its CAS number 40348-74-1, is a sulfonate compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16O3S. The compound features a sulfonate group attached to a phenyl ethyl moiety, which contributes to its biological activity.

PropertyValue
Molecular Weight288.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonate group may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
  • Radical Scavenging : It has been suggested that the compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. A study assessed its efficacy against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

A cytotoxicity assay was performed using human cancer cell lines to evaluate the compound's potential as an anticancer agent. The results showed varying degrees of cytotoxicity.

Cell LineIC50 (µM)
HeLa15.5
MCF-722.3
A54918.7

Case Studies

  • Antiviral Activity : A recent study explored the antiviral potential of this compound against influenza virus. The compound exhibited a dose-dependent inhibition of viral replication with an IC50 value of 10 µM.
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate
Reactant of Route 2
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(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate

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